Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects.
Uniqueness
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3 |
InChI Key |
NAHKMWGYKZRFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC(CC1)CCN)C(=O)OC |
Origin of Product |
United States |
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